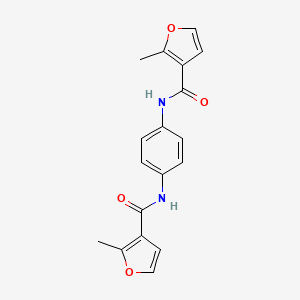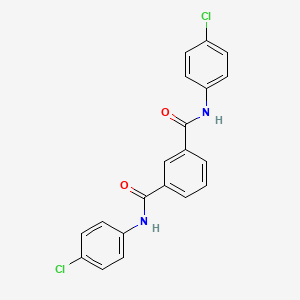
N,N'-bis(4-chlorophenyl)isophthalamide
Vue d'ensemble
Description
N,N'-bis(4-chlorophenyl)isophthalamide, also known as BCI, is a compound that has gained attention in the scientific community due to its potential use as an anticancer agent. BCI belongs to the family of isophthalic acid derivatives, which have been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.
Applications De Recherche Scientifique
Environmental Fate and Isomeric Composition
The environmental fate and isomeric composition of organic pollutants like N,N'-bis(4-chlorophenyl)isophthalamide, commonly related to DDT and its metabolites, have been a subject of research. Studies have indicated that environmental processes such as biotransformation or transfer between compartments significantly influence the isomeric composition of these pollutants. Remarkable changes and shifts in o,p′-/p,p′-ratios of DDT-related compounds have been observed, suggesting a general isomer-specific differentiation during metabolism. Such analyses can offer detailed insight into environmental processes, including aspects like volatility from soil to air, environmental stability in soil, and bioaccumulation in organisms (Ricking & Schwarzbauer, 2012).
Endocrine Disrupting Potential
N,N'-bis(4-chlorophenyl)isophthalamide and related compounds like DDT and DDE have been identified as endocrine disruptors in humans and wildlife. These compounds interact with nuclear receptors, acting as agonists or antagonists, and can disrupt reproductive and immune systems. They are known for their persistence and lipophilic properties, allowing them to bioaccumulate through the food chain. The impact of these compounds on mitochondrial function and apoptosis pathways has also been studied, suggesting a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Contribution to Environmental Pollutants
The role of chemicals like N,N'-bis(4-chlorophenyl)isophthalamide as environmental pollutants, particularly in the context of plasticizers contributing to male infertility, has been explored. These chemicals, acting as endocrine disruptors, can preferentially attack developing testes during puberty rather than adult organs. The review discusses the effects of such chemicals on mammalian spermatogenesis, including germ cell sloughing, disruption of the blood-testis-barrier, and germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Synthesis of Imidazole Derivatives for Antitumor Activity
Research has also delved into the synthesis of imidazole derivatives, including compounds like bis(2-chloroethyl)amino derivatives of imidazole, for potential antitumor activity. Some of these compounds have passed preclinical testing stages, making them interesting not only for the search for new antitumor drugs but also for understanding different biological properties (Iradyan et al., 2009).
Propriétés
IUPAC Name |
1-N,3-N-bis(4-chlorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQNBXPSTGVBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(4-chlorophenyl)isophthalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



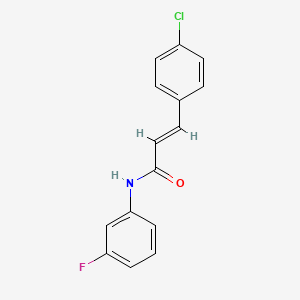
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
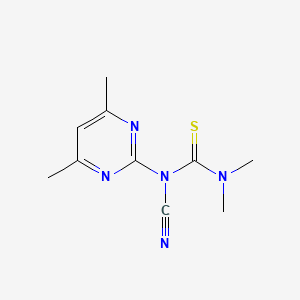

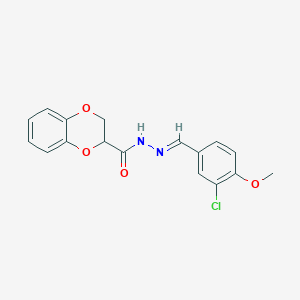
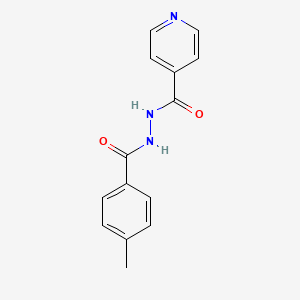
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
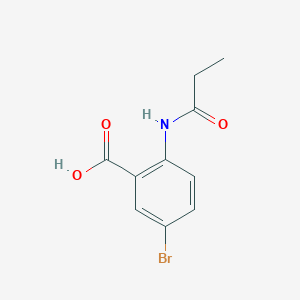
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)


![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
